Home > Products > Screening Compounds P137023 > N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-[4-(trifluoromethoxy)phenyl]acetamide
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-[4-(trifluoromethoxy)phenyl]acetamide - 1902900-53-1

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-[4-(trifluoromethoxy)phenyl]acetamide

Catalog Number: EVT-3143251
CAS Number: 1902900-53-1
Molecular Formula: C20H23F3N4O2
Molecular Weight: 408.425
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines

Compound Description: This series of compounds, particularly 8d and 9c, are identified as potent p21-activated kinase 4 (PAK4) inhibitors. [] They demonstrated significant antiproliferative activity against the A549 cell line, along with inhibiting cell cycle distribution, migration, and invasion. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor, identified as a structurally diverse back-up compound for TP0439150 (5). [] It exhibits favorable pharmacokinetics and increases cerebrospinal fluid glycine concentrations in rats. []

Relevance: While structurally distinct from N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(4-(trifluoromethoxy)phenyl)acetamide in its core scaffold, this compound shares a key structural feature: the presence of a 4-(trifluoromethoxy)phenyl group. This suggests a potential role of this moiety in contributing to specific biological activity. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Developed as a selective Akt inhibitor, Hu7691 demonstrates promising anticancer activity and an improved cutaneous safety profile compared to earlier analogs. [] It exhibits potent inhibition of Akt1 while displaying significant selectivity over Akt2. []

Relevance: Hu7691 shares structural similarities with N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(4-(trifluoromethoxy)phenyl)acetamide, featuring a piperidine ring substituted with a halogenated phenyl group and linked to a pyrazole-containing moiety. These shared structural elements suggest a potential overlap in their binding interactions with target proteins. []

Source and Classification

The compound is classified under the category of pyrazole derivatives and is noted for its potential utility in pharmaceutical applications. It has been synthesized and evaluated for its biological properties, indicating its relevance in drug development. The molecular formula is C17H22N6O2C_{17}H_{22}N_{6}O_{2}, with a molecular weight of approximately 342.403 g/mol .

Synthesis Analysis

The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-[4-(trifluoromethoxy)phenyl]acetamide typically involves several steps:

  1. Formation of the Pyrazole Ring: This can be achieved through the reaction of appropriate hydrazine derivatives with carbonyl compounds, leading to the formation of the pyrazole structure.
  2. Piperidine Ring Construction: The piperidine moiety is usually synthesized via reductive amination or cyclization methods involving suitable amines and carbonyl compounds.
  3. Acetamide Linkage: The final step often involves coupling the piperidine derivative with an acetamide group, typically using acetic anhydride or similar reagents to facilitate the formation of the amide bond.
  4. Trifluoromethoxy Group Introduction: The introduction of the trifluoromethoxy group may involve electrophilic aromatic substitution or other fluorination techniques to ensure proper incorporation into the phenyl ring.

These synthetic routes require careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-[4-(trifluoromethoxy)phenyl]acetamide features several notable components:

  • Pyrazole Moiety: This five-membered ring contains two nitrogen atoms, contributing to the compound's biological activity.
  • Piperidine Ring: A six-membered saturated ring that enhances solubility and receptor binding affinity.
  • Trifluoromethoxy Group: This substituent is known to enhance lipophilicity and metabolic stability, making it a valuable addition for pharmacological properties.

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and potential interactions with biological targets .

Chemical Reactions Analysis

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-[4-(trifluoromethoxy)phenyl]acetamide can participate in various chemical reactions:

  1. Nucleophilic Substitution: The presence of electron-withdrawing groups like trifluoromethoxy can facilitate nucleophilic attack on electrophilic centers in biological targets.
  2. Deprotonation Reactions: The acidic protons in the amide group can undergo deprotonation under basic conditions, influencing reactivity in further synthetic steps or biological interactions.
  3. Hydrolysis: Under physiological conditions, the amide bond may be hydrolyzed, potentially leading to active metabolites that could exhibit different pharmacological profiles.

These reactions are essential for understanding the compound's stability and reactivity in biological systems .

Mechanism of Action

The mechanism of action for N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-[4-(trifluoromethoxy)phenyl]acetamide likely involves interaction with specific receptors or enzymes associated with disease pathways:

  1. Receptor Binding: The compound may act as an antagonist or agonist at certain receptors (e.g., G-protein coupled receptors), influencing signaling pathways involved in cell proliferation or apoptosis.
  2. Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways, particularly those overexpressed in cancer cells, thereby impeding tumor growth.
  3. Modulation of Cellular Pathways: By affecting various signaling cascades, this compound could alter cell cycle dynamics or induce cell death mechanisms in malignant cells .
Physical and Chemical Properties Analysis

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-[4-(trifluoromethoxy)phenyl]acetamide exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 342.403 g/mol.
  • Solubility: Likely soluble in organic solvents due to its lipophilic character but may have limited aqueous solubility.
  • Stability: The presence of trifluoromethoxy may enhance stability against metabolic degradation compared to other functional groups.

These properties are critical for determining its pharmacokinetic profile and suitability for therapeutic applications .

Applications

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-[4-(trifluoromethoxy)phenyl]acetamide has potential applications in various scientific fields:

  1. Pharmaceutical Development: Investigated as a lead compound for developing new therapies targeting cancer and proliferative diseases.
  2. Medicinal Chemistry Research: Serves as a model compound for studying structure–activity relationships within pyrazole derivatives.
  3. Biochemical Studies: Useful for elucidating mechanisms of action related to specific cellular pathways affected by receptor modulation or enzyme inhibition.

Properties

CAS Number

1902900-53-1

Product Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-[4-(trifluoromethoxy)phenyl]acetamide

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-[4-(trifluoromethoxy)phenyl]acetamide

Molecular Formula

C20H23F3N4O2

Molecular Weight

408.425

InChI

InChI=1S/C20H23F3N4O2/c21-20(22,23)29-16-5-1-13(2-6-16)11-19(28)24-15-7-9-27(10-8-15)18-12-17(25-26-18)14-3-4-14/h1-2,5-6,12,14-15H,3-4,7-11H2,(H,24,28)(H,25,26)

InChI Key

RKTSPXOGFIUGTG-UHFFFAOYSA-N

SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)CC4=CC=C(C=C4)OC(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.